lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate
Description
Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate (molecular formula: C₈H₇LiN₂O₃) is a lithium salt featuring a cyclopropane ring fused to a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 5-position. The compound’s structure combines the strain inherent to cyclopropane with the electron-deficient 1,2,4-oxadiazole ring, which may confer unique electronic and steric properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders or metabolic pathways . Its lithium counterion enhances solubility in polar solvents, facilitating its use in synthetic workflows.
Properties
CAS No. |
2758006-29-8 |
|---|---|
Molecular Formula |
C7H7LiN2O3 |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H8N2O3.Li/c1-4-8-5(9-12-4)7(2-3-7)6(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
DLAHHDWSPAPVFO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NC(=NO1)C2(CC2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopropane-1-carboxylic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Compound 39 : 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key Differences: Replaces the cyclopropane-carboxylate group with a pyrrole-carboxamide scaffold.
- Synthetic Yield : 15% (lower than the target compound’s typical yields, likely due to steric hindrance from the trifluoromethyl group) .
- Purity : LCMS (99.69%) and HPLC (98.36%) indicate high purity, comparable to lithium carboxylate derivatives .
SB-616234-A : A 5-HT₁B receptor antagonist
- Key Differences :
Functional Analogues with Cyclopropane or Isoxazole Rings
Compound 51 : N-(1-(3-bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Lower LCMS purity (94.80%) compared to lithium carboxylate derivatives, suggesting reduced stability .
Compound 52 : 4-(isoquinolin-8-ylmethyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide
- Retains a 5-methylisoxazole, which shares electronic similarities with 1,2,4-oxadiazole but differs in ring strain and hydrogen-bonding capacity .
Critical Analysis of Structural and Functional Divergences
- Electron-Deficient Heterocycles : The 1,2,4-oxadiazole in the target compound enhances electrophilicity, making it reactive toward nucleophiles in coupling reactions. This contrasts with isoxazole derivatives (e.g., Compound 51), which are less electrophilic but offer halogen-bonding sites .
- Lithium vs. Organic Counterions : The lithium ion in the target compound improves aqueous solubility compared to protonated carboxylates, which may aggregate in polar solvents. This property is advantageous in formulations requiring high bioavailability .
- Cyclopropane Strain: The strained cyclopropane ring may increase metabolic stability compared to non-cyclic analogues, though this remains untested in the provided evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
